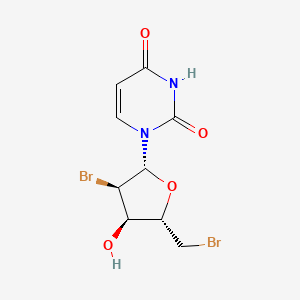
2',5'-Dibromo-2',5'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dibromo-2’,5’-dideoxyuridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the presence of bromine atoms at the 2’ and 5’ positions of the deoxyribose sugar, replacing the hydroxyl groups typically found in natural nucleosides. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dibromo-2’,5’-dideoxyuridine typically involves the bromination of 2’,5’-dideoxyuridine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2’,5’-Dibromo-2’,5’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Dibromo-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new compounds.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dibromo-2’,5’-dideoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis and function.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of viral infections and certain cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2’,5’-Dibromo-2’,5’-dideoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atoms at the 2’ and 5’ positions interfere with the enzymatic processes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes and pathways involved in nucleic acid metabolism, making it a potent antiviral and anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the bromine atoms, making it less reactive and less potent in biological applications.
5-Bromouridine: Contains a single bromine atom at the 5’ position, with different chemical and biological properties.
2’,3’-Dideoxyuridine: Another nucleoside analog with modifications at different positions, used in antiviral research.
Uniqueness
2’,5’-Dibromo-2’,5’-dideoxyuridine is unique due to the presence of bromine atoms at both the 2’ and 5’ positions, which significantly alters its chemical reactivity and biological activity. This dual modification enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
85254-36-0 |
|---|---|
Molekularformel |
C9H10Br2N2O4 |
Molekulargewicht |
369.99 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10Br2N2O4/c10-3-4-7(15)6(11)8(17-4)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
HGINCGKVOSINDP-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CBr)O)Br |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CBr)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
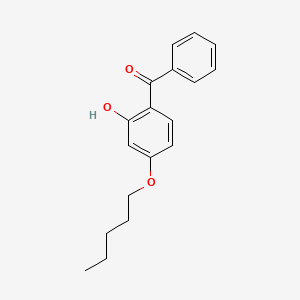
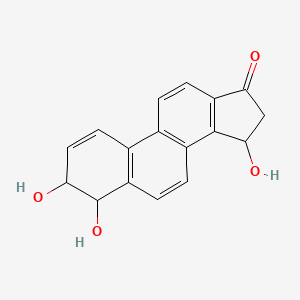
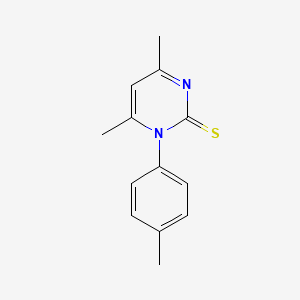
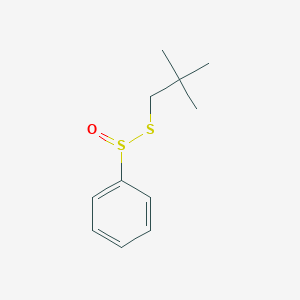
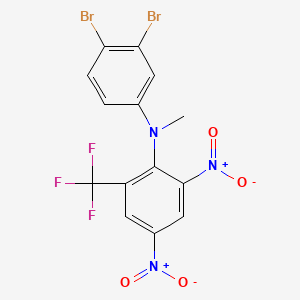
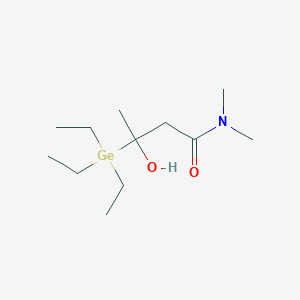
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
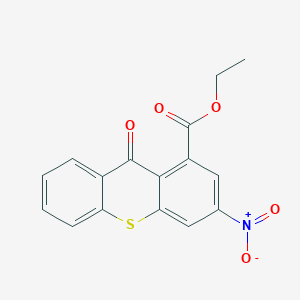
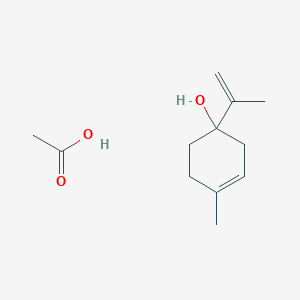
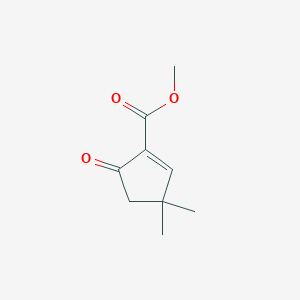

![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
